5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1706806-22-5
VCID: VC2729530
InChI: InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H
SMILES: C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

CAS No.: 1706806-22-5

Cat. No.: VC2729530

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride - 1706806-22-5

Specification

CAS No. 1706806-22-5
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H
Standard InChI Key VSEYNKGTDUAFID-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl
Canonical SMILES C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl

Introduction

Chemical Identity and Structural Characteristics

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a complex heterocyclic compound featuring a 1,2,4-oxadiazole core with a cyclopropyl substituent at position 3 and a pyrrolidin-3-ol group at position 5. The molecule exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form. This compound incorporates multiple functional groups that contribute to its chemical reactivity and potential biological interactions .

PropertyValueReference
Molecular FormulaC₉H₁₄ClN₃O₂
Molecular Weight231.68 g/mol
Physical FormSolid powder
StereochemistryVarious isomers reported, including (3S,5R)
CAS Numbers2287246-70-0, 1803607-82-0
SolubilityEnhanced water solubility (as HCl salt)Inferred from salt form
Purity (commercial)Typically ≥95%

The structure contains several functional groups that contribute to its chemical reactivity, including the oxadiazole ring (which exhibits aromatic character), the cyclopropyl group (known for ring strain and unique reactivity), the pyrrolidine nitrogen (basic center), and the hydroxyl group (hydrogen bond donor/acceptor) .

Analytical Characterization and Identification

Proper characterization of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is essential for confirming structural integrity and purity. Multiple analytical techniques can be employed to validate the compound's identity and quality.

Spectroscopic Identification

Spectroscopic methods provide critical structural information:

  • Mass Spectrometry: The compound's molecular weight (231.68 g/mol) can be confirmed through various MS techniques. Fragment patterns can help verify structural features .

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectroscopy can confirm the presence of key structural elements, including the cyclopropyl group, oxadiazole ring, and pyrrolidine moiety.

  • Infrared Spectroscopy: IR analysis can identify functional groups such as O-H stretching (from the hydroxyl group), C=N stretching (from the oxadiazole), and N-H stretching (from the pyrrolidine) .

Chromatographic Analysis

Chromatographic techniques are essential for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity percentages and detecting potential impurities.

  • Thin-Layer Chromatography (TLC): Provides a rapid assessment of purity and can help monitor reaction progress during synthesis.

X-ray Crystallography

X-ray crystallography offers definitive structural information, including precise bond angles, bond lengths, and stereochemistry. This technique is particularly valuable for confirming the three-dimensional arrangement of the molecule and the specific (3S,5R) configuration when applicable.

Structure-Activity Relationships and Pharmacological Implications

The unique structural features of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride suggest potential biological activity, though specific pharmacological data for this exact compound is limited in the available literature.

Structure-Activity Considerations

Several structural elements warrant consideration:

  • 1,2,4-Oxadiazole Core: This heterocyclic system has been identified in various bioactive compounds and is recognized as a pharmacophore in medicinal chemistry. It can function as a bioisostere for esters and amides while offering greater metabolic stability .

  • Cyclopropyl Substituent: The cyclopropyl group introduces conformational constraint and can influence lipophilicity, potentially enhancing membrane permeability. This moiety is present in numerous pharmaceuticals and can contribute to metabolic stability .

  • Pyrrolidin-3-ol Group: This component introduces a basic nitrogen center (pyrrolidine) and a hydroxyl group, both of which can participate in hydrogen bonding interactions with biological targets. The stereochemistry at positions 3 and 5 may significantly influence binding orientation and efficacy .

Related Research Findings

Research on structurally similar compounds provides context:

A study on the synthesis and structure-activity relationships of 1,2,4-oxadiazole-containing compounds revealed significant antiviral potential. Specifically, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole demonstrated activity with an EC50 value of 4.7 μM .

The incorporation of pyrrolidin-3-ol derivatives in various heterocyclic systems has been explored in medicinal chemistry, with applications ranging from antiviral to neurological targets. The hydroxyl group on the pyrrolidine can participate in hydrogen bonding with target receptors and may serve as a site for further derivatization .

SupplierCatalog/IDPurityFormReference
VulcanChemVC7374744Research gradePowder
Sigma-Aldrich/EnamineENA428073659≥95%Powder
AKSci8138EA95%Not specified
EvitaChemNot specifiedResearch gradeNot specified

Commercial offerings typically include additional information such as safety classifications. The compound is often classified with GHS07 hazard pictograms, and standard handling precautions apply, including warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

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